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4-(1H-indol-6-yl)benzonitrile

Cat. No.: B14132767
M. Wt: 218.25 g/mol
InChI Key: XIGGKXHJIDYKMC-UHFFFAOYSA-N
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Description

4-(1H-Indol-6-yl)benzonitrile (CAS 215237-43-7) is a high-value chemical intermediate with significant potential in medicinal chemistry and oncology research. This compound features a molecular formula of C 15 H 10 N 2 and a molecular weight of 218.25 g/mol. It is supplied as a yellow to white solid with an experimental melting point of 181 to 183 °C and a predicted density of 1.25±0.1 g/cm³ at 20 °C . The core research value of this compound lies in its structural framework, which incorporates the indole scaffold. Indole derivatives are recognized as privileged structures in drug discovery due to their diverse biological activities and ability to bind with high affinity to multiple receptors . Specifically, indole-based compounds like 3,3'-Diindolylmethane (DIM) and Indole-3-carbinol (I3C) have demonstrated considerable promise in preclinical studies for cancer chemoprevention and treatment, with research indicating they can regulate crucial cellular signaling pathways related to apoptosis and cell proliferation . Furthermore, the benzonitrile moiety can serve as a key synthon in the synthesis of more complex molecules, including those with potential antiviral and anti-inflammatory properties . This reagent is presented as a building block for the development of novel therapeutic agents. Its primary applications are in the synthesis of targeted molecules for pharmacological screening and the exploration of new mechanisms of action in disease models. Researchers utilize this compound to create molecular hybrids, such as indole-pyrimidine conjugates, which are known to exhibit a wide spectrum of biological activities . For optimal stability, this product should be stored sealed in a dry environment at room temperature (20 to 22 °C) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10N2 B14132767 4-(1H-indol-6-yl)benzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H10N2

Molecular Weight

218.25 g/mol

IUPAC Name

4-(1H-indol-6-yl)benzonitrile

InChI

InChI=1S/C15H10N2/c16-10-11-1-3-12(4-2-11)14-6-5-13-7-8-17-15(13)9-14/h1-9,17H

InChI Key

XIGGKXHJIDYKMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C3=CC=C(C=C3)C#N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 1h Indol 6 Yl Benzonitrile

Retrosynthetic Analysis of the 4-(1H-indol-6-yl)benzonitrile Core Structure

A retrosynthetic analysis of this compound reveals several strategic disconnections for its synthesis. The primary bond for disconnection is the C-C bond linking the indole (B1671886) and benzonitrile (B105546) rings. This suggests a cross-coupling reaction as a key final step, where a functionalized indole and a functionalized benzonitrile are joined.

Another approach involves the construction of the indole ring onto a pre-existing benzonitrile-containing fragment. This strategy would entail forming one of the C-N or C-C bonds of the pyrrole (B145914) portion of the indole ring in the final stages of the synthesis. nih.gov

Precursor Synthesis and Strategic Functionalization for Coupling Reactions

The synthesis of precursors for coupling reactions is a critical aspect of forming this compound. For a Suzuki-Miyaura coupling, this would involve preparing 6-bromo-1H-indole or a related halide and 4-cyanophenylboronic acid or its ester. Alternatively, a 6-indolylboronic acid derivative can be coupled with 4-bromobenzonitrile. nih.gov

The synthesis of these precursors often begins with commercially available starting materials that undergo a series of functional group interconversions to install the necessary reactive handles for the subsequent coupling reaction.

Direct Aryl-Aryl Coupling Approaches for Indole-Benzonitrile Linkage

The direct formation of the bond between the indole and benzonitrile moieties is a convergent and efficient strategy for synthesizing this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between aryl groups. libretexts.org This reaction typically employs a palladium catalyst to couple an organoboron compound with an organohalide. libretexts.orgmdpi.com In the context of synthesizing this compound, this would involve the reaction of a 6-haloindole with 4-cyanophenylboronic acid, or conversely, a 6-indolylboronic acid derivative with a 4-halobenzonitrile. nih.gov The reaction is carried out in the presence of a base and a suitable solvent system. mdpi.com

A study on the Suzuki-Miyaura cross-coupling of indolyltrifluoroborates demonstrated that these substrates can be effective nucleophilic partners, leading to high yields of the desired biaryl products. nih.gov For instance, the coupling of 1H-indol-6-yltrifluoroborate with 4-chlorobenzonitrile, catalyzed by Pd(OAc)2 and RuPhos, can produce this compound in excellent yields. nih.gov

Ligand Design and Catalyst Optimization for Selective Coupling

The choice of ligand and the optimization of the catalyst system are crucial for achieving high efficiency and selectivity in cross-coupling reactions. libretexts.org Bulky, electron-rich phosphine (B1218219) ligands, such as RuPhos, are often employed to enhance the reactivity of the palladium catalyst, particularly with less reactive aryl chlorides. nih.govlibretexts.org The optimization of reaction conditions, including the choice of base, solvent, and temperature, is also critical for maximizing the yield and minimizing side reactions. mdpi.com

Indole Ring Construction Strategies Facilitated by Benzonitrile Intermediates

An alternative to cross-coupling is the construction of the indole ring onto a benzonitrile-containing precursor. Several classic indole syntheses can be adapted for this purpose.

One such method is the Leimgruber-Batcho indole synthesis. nih.gov This two-step process involves the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring. nih.gov In this context, one could start with a suitably substituted nitrophenylacetonitrile to construct the indole ring, which would already bear the desired benzonitrile moiety. rsc.org Research has demonstrated the successful synthesis of 6-functionalized indoles, including benzonitrile derivatives, using this reductive cyclization approach. nih.gov

Another relevant strategy is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. By using a (4-cyanophenyl)hydrazine and a suitable carbonyl compound, the indole ring can be constructed with the benzonitrile group at the desired position.

Benzonitrile Moiety Introduction and Selective Derivatization Techniques

The benzonitrile group can be introduced at various stages of the synthesis. It can be present on one of the starting materials for a cross-coupling reaction or an indole ring formation reaction. Alternatively, it can be introduced later in the synthetic sequence through the conversion of another functional group, such as an amide or an aldehyde, into a nitrile.

The indole ring itself can be selectively functionalized at various positions. While the C2 and C3 positions of the pyrrole ring are inherently more reactive, methods for the regioselective functionalization of the benzenoid part of the indole ring (C4, C5, C6, and C7) have been developed. nih.gov This allows for the introduction of substituents or the modification of the this compound core structure to generate a library of related compounds. For instance, C7-derivatization of C3-alkylindoles has been achieved through a two-step, one-pot C7-selective boronation process. acs.org

Multicomponent Reaction Pathways for Assembly of Indole-Benzonitrile Architectures

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds in a single synthetic operation. While a direct one-pot synthesis of this compound via an MCR is not extensively documented, related structures bearing the indole-benzonitrile core have been assembled using this strategy. These examples highlight the potential for developing MCRs for the target compound.

One notable MCR involves the synthesis of substituted 4-oxo-tetrahydroindoles. In a study, a one-pot reaction between a dimedone derivative, an aniline, and a benzaldehyde (B42025) derivative under ball-milling conditions with sulfamic acid as a catalyst yielded a variety of tetrahydroindoles. acs.orgopenmedicinalchemistryjournal.comrsc.orgrsc.org For instance, the reaction of dimedone, aniline, and 4-cyanobenzaldehyde (B52832) could theoretically lead to a precursor that, upon aromatization, would yield the indole-benzonitrile scaffold. A specific example from this research is the synthesis of 4-(6,6-dimethyl-4-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)benzonitrile, which already contains the key indole and benzonitrile fragments linked together. rsc.orgrsc.org

Another relevant MCR is the synthesis of furanones containing indole fragments. A telescoped multicomponent reaction of indole, 4-methoxyphenylglyoxal, and Meldrum's acid has been reported to produce 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. dergipark.org.trmdpi.comresearchgate.net This demonstrates the feasibility of incorporating the indole nucleus into a complex heterocyclic system in a one-pot fashion. Adapting such a strategy by replacing indole with a 6-substituted indole precursor and employing a benzonitrile-containing reactant could pave the way for a direct MCR synthesis of this compound.

The following table summarizes a representative multicomponent reaction that assembles an indole-benzonitrile architecture.

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProductReference
DimedoneAniline4-CyanobenzaldehydeSulfamic acid, Ball-milling4-(6,6-dimethyl-4-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)benzonitrile rsc.orgrsc.org

Exploration of Catalyst-Free Synthetic Routes

The development of catalyst-free synthetic methods is a significant goal in green chemistry, as it simplifies reaction procedures and reduces waste. For the synthesis of indole derivatives, several catalyst-free approaches have been explored.

A notable example is the catalyst-free synthesis of 6-hydroxy indoles through the condensation of carboxymethyl cyclohexadienones and amines in water. acs.org This methodology has been successfully applied to synthesize 4-(6-Hydroxy-1H-indol-1-yl)benzonitrile, a derivative of the target compound. acs.org The reaction proceeds via an aza-Michael addition of an in situ formed enamine to the cyclohexadienone, followed by aromatization. This approach highlights the potential for constructing the 6-substituted indole core without the need for a metal or acid catalyst.

General reviews on the green synthesis of indoles also point to various catalyst-free methods, often utilizing alternative energy sources like microwave irradiation or visible light, or employing benign reaction media such as water or polyethylene (B3416737) glycol (PEG). openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comtandfonline.com These strategies often focus on the reaction of indoles with aldehydes or other electrophiles at the C3 position, but the principles could be adapted for the synthesis of 6-substituted indoles.

The following table presents a catalyst-free synthesis of a related indole-benzonitrile derivative.

Starting MaterialReagentSolvent/ConditionsProductYieldReference
Carboxymethyl cyclohexadienone4-AminobenzonitrileWater, Reflux4-(6-Hydroxy-1H-indol-1-yl)benzonitrile65% acs.org

Post-Synthetic Modifications and Functional Group Interconversions on the Chemical Compound

Once the this compound scaffold is obtained, a variety of post-synthetic modifications and functional group interconversions can be envisioned to create a library of derivatives. These transformations can target the indole nitrogen, the aromatic rings, or the cyano group.

N-Alkylation of the Indole Ring:

The nitrogen atom of the indole ring is a common site for functionalization. N-alkylation can be achieved using a variety of alkylating agents in the presence of a base. researchgate.net Common bases include potassium carbonate, cesium carbonate, and sodium hydride, with the choice of solvent and base influencing the regioselectivity and yield. researchgate.netbeilstein-journals.org For instance, reacting this compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or a sulfonate ester in the presence of a suitable base would yield the corresponding N-alkylated derivative. The use of ionic liquids as a reaction medium has also been reported to facilitate N-alkylation. researchgate.net

Reactions of the Cyano Group:

The benzonitrile moiety offers a handle for numerous functional group transformations.

Hydration to Amide: The cyano group can be hydrolyzed to a primary amide (-CONH2) under acidic or basic conditions. A recent study demonstrated the use of magnesium oxide-coated magnetite nanoparticles (Fe3O4@MgO) as a heterogeneous base catalyst for the efficient hydration of benzonitriles to the corresponding benzamides in an aqueous environment. researchgate.net This transformation would convert this compound into 4-(1H-indol-6-yl)benzamide.

Reduction to Amine: The nitrile can be reduced to a primary amine (-CH2NH2) using various reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This would provide access to 4-(1H-indol-6-yl)benzylamine, a valuable building block for further derivatization.

Conversion to Tetrazole: The cyano group can undergo a [3+2] cycloaddition with an azide (B81097) (e.g., sodium azide) to form a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry.

Electrophilic Substitution on the Aromatic Rings:

Both the indole and the benzene (B151609) rings can undergo electrophilic substitution reactions, such as halogenation or nitration, although controlling the regioselectivity can be challenging. The electron-rich indole ring is generally more susceptible to electrophilic attack than the benzonitrile ring.

The following table summarizes potential post-synthetic modifications on this compound.

Reaction TypeReagents and ConditionsFunctional Group TransformationPotential Product
N-AlkylationAlkyl halide, K2CO3, DMFIndole N-H → Indole N-R4-(1-Alkyl-indol-6-yl)benzonitrile
Nitrile HydrationFe3O4@MgO, H2O-CN → -CONH24-(1H-indol-6-yl)benzamide
Nitrile ReductionLiAlH4, THF-CN → -CH2NH24-(1H-indol-6-yl)benzylamine
Tetrazole FormationNaN3, NH4Cl, DMF-CN → 5-substituted tetrazole6-(4-(1H-Tetrazol-5-yl)phenyl)-1H-indole

Advanced Structural Elucidation and Spectroscopic Characterization Techniques for 4 1h Indol 6 Yl Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of protons and carbons.

Proton (¹H) NMR Spectral Interpretation for Aromatic and Heterocyclic Protons

The ¹H NMR spectrum of 4-(1H-indol-6-yl)benzonitrile is anticipated to exhibit a series of signals corresponding to the distinct protons of the indole (B1671886) and benzonitrile (B105546) rings. The indole NH proton is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 8.0-8.5 ppm, due to its acidic nature and the influence of the nitrogen atom.

The protons of the benzonitrile ring, being part of a para-substituted system, would likely appear as two distinct doublets. The two protons ortho to the cyano group are expected to resonate at a higher frequency (further downfield) than the two protons meta to the cyano group, due to the electron-withdrawing nature of the nitrile.

The protons on the indole ring will also give rise to a characteristic pattern. The H-2 and H-3 protons on the pyrrole (B145914) part of the indole ring typically appear as a triplet and a doublet of doublets, respectively. The protons on the benzo-fused portion of the indole ring (H-4, H-5, and H-7) will exhibit complex splitting patterns due to their coupling with each other.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Indole NH8.0 - 8.5br s
Indole H-27.2 - 7.4t
Indole H-36.5 - 6.7dd
Indole H-47.5 - 7.7d
Indole H-57.0 - 7.2dd
Indole H-77.6 - 7.8d
Benzonitrile H-2', H-6'7.7 - 7.9d
Benzonitrile H-3', H-5'7.5 - 7.7d

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbon atom of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of δ 118-120 ppm. The quaternary carbon of the benzonitrile ring attached to the cyano group will also have a distinct downfield shift.

The carbon atoms of the indole ring will appear in the aromatic region of the spectrum. The chemical shifts of these carbons are influenced by the nitrogen atom and the fusion of the two rings. For instance, C-2 and C-3 of the pyrrole ring will have different chemical shifts compared to the carbons of the benzene (B151609) ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C≡N118 - 120
Indole C-2120 - 122
Indole C-3102 - 104
Indole C-3a128 - 130
Indole C-4120 - 122
Indole C-5110 - 112
Indole C-6135 - 137
Indole C-7111 - 113
Indole C-7a136 - 138
Benzonitrile C-1'110 - 112
Benzonitrile C-2', C-6'132 - 134
Benzonitrile C-3', C-5'126 - 128
Benzonitrile C-4'145 - 147

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

To unambiguously assign all proton and carbon signals and to confirm the connectivity between the indole and benzonitrile moieties, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For example, it would show cross-peaks between the adjacent protons on both the indole and benzonitrile rings, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be crucial for assigning the signals of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is key to identifying the connectivity between different parts of the molecule. Specifically, HMBC would show correlations between the protons of one ring and the carbons of the other, confirming the C-C bond between the indole-6-yl and benzonitrile rings.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by several key absorption bands. A sharp and strong absorption band corresponding to the C≡N stretching vibration of the nitrile group is expected around 2220-2240 cm⁻¹. The N-H stretching vibration of the indole ring should appear as a broad band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Indole)3300 - 3500Medium, Broad
Aromatic C-H Stretch3000 - 3100Medium
C≡N Stretch (Nitrile)2220 - 2240Strong, Sharp
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-N Stretch1300 - 1350Medium

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The C≡N stretch is also strongly Raman active and would be observed in a similar region as in the FT-IR spectrum. Aromatic ring vibrations, particularly the symmetric "breathing" modes, often give rise to strong signals in the Raman spectrum, which would be useful for confirming the presence of the substituted benzene and indole rings. The N-H stretching vibration, however, is typically weak in Raman spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For an aromatic compound like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum, a plot of absorbance versus wavelength, provides insights into the extent of conjugation and the types of electronic transitions occurring.

The structure of this compound features two key chromophores: the indole ring and the benzonitrile moiety. The conjugation between these two systems would be expected to give rise to characteristic absorption bands. Typically, π → π* transitions, which are common in aromatic systems, would be observed. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular environment and the extent of electronic communication between the indole and benzonitrile rings.

Without experimental data, a hypothetical UV-Vis data table would include entries for the solvent used, the absorption maxima (λmax) in nanometers, and the corresponding molar absorptivity values (ε) in L·mol⁻¹·cm⁻¹.

Hypothetical UV-Vis Spectral Data for this compound

Solvent λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Transition Type
Methanol Data not available Data not available π → π*

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful analytical technique that provides the precise molecular mass of a compound, allowing for the determination of its elemental composition. For this compound (C₁₅H₁₀N₂), the expected monoisotopic mass would be calculated with high precision.

Furthermore, by inducing fragmentation of the molecular ion, HRMS can provide valuable information about the compound's structure. The fragmentation pattern is characteristic of the molecule and reveals the relative stability of its different parts. For this compound, fragmentation could involve cleavage of the bond between the indole and benzonitrile rings, as well as characteristic fragmentation of the individual ring systems, such as the loss of HCN from the benzonitrile moiety.

Hypothetical HRMS Data for this compound

Ion Calculated m/z Measured m/z Fragmentation Pathway
[M+H]⁺ Data not available Data not available Molecular Ion
[Fragment 1]⁺ Data not available Data not available e.g., Loss of HCN

X-ray Diffraction Crystallography for Solid-State Molecular Geometry and Packing

A key structural parameter for this compound is the dihedral angle between the planes of the indole ring and the benzonitrile ring. This angle dictates the degree of π-orbital overlap between the two aromatic systems and, consequently, the extent of electronic conjugation. A smaller dihedral angle would imply a more planar conformation and greater conjugation. The specific values for these angles can only be determined through experimental X-ray analysis.

Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Data not available
Space Group Data not available

X-ray crystallography also reveals how molecules are arranged in the crystal lattice. This packing is governed by various intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. In the case of this compound, the N-H group of the indole ring can act as a hydrogen bond donor. The nitrile group and the aromatic rings can participate in hydrogen bonding as acceptors and in π-π stacking interactions, respectively. A thorough analysis of these interactions is crucial for understanding the solid-state properties of the compound.

Computational and Theoretical Investigations of 4 1h Indol 6 Yl Benzonitrile

Quantum Chemical Calculations for Molecular Geometry Optimization

The initial step in the computational analysis of a molecule like 4-(1H-indol-6-yl)benzonitrile is the determination of its most stable three-dimensional structure, known as the ground state geometry. This is achieved through geometry optimization calculations.

Density Functional Theory (DFT) Applications for Ground State Geometries

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for molecules of this size. DFT calculations would be employed to locate the minimum energy conformation of this compound. This involves an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until a stationary point on the potential energy surface is found. The absence of imaginary frequencies in a subsequent vibrational frequency calculation would confirm that the optimized structure corresponds to a true energy minimum.

Selection of Appropriate Basis Sets and Exchange-Correlation Functionals

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

Exchange-Correlation Functional: For organic molecules like this compound, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are a common and reliable choice. This functional combines the strengths of both Hartree-Fock theory and DFT. Other functionals like the CAM-B3LYP, which is a long-range corrected functional, might also be considered to better describe potential charge-transfer interactions within the molecule.

Basis Set: The basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis sets are frequently used, with 6-31G(d,p) being a popular choice that provides a good compromise between accuracy and computational expense. This notation indicates that the core orbitals are described by 6 basis functions, and the valence orbitals are split into two sets of functions (3 and 1). The (d,p) signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing chemical bonding. For higher accuracy, a larger basis set like 6-311+G(d,p) could be employed, which includes diffuse functions (+) to better represent the electron density far from the atomic nuclei.

An illustrative example of optimized geometric parameters for this compound, as would be obtained from a DFT calculation, is presented in Table 1.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Note: This data is hypothetical and for illustrative purposes only, as specific published computational data for this molecule is unavailable.)

ParameterBond/AngleValue
Bond LengthC(indole)-C(phenyl)1.48 Å
C≡N1.15 Å
N-H (indole)1.01 Å
Bond AngleC(indole)-C(phenyl)-C(cyano)178.5°
C-C-C (phenyl)120.0°
Dihedral AngleC(indole)-C(phenyl)-C(phenyl)-C(cyano)35.0°

Electronic Structure Analysis and Reactivity Prediction

Once the optimized geometry is obtained, a deeper analysis of the electronic structure can be performed to predict the molecule's reactivity and electronic properties.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more readily polarized and reactive.

Spatial Distributions: The spatial distribution of the HOMO and LUMO provides insight into the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring, while the LUMO would likely be concentrated on the electron-withdrawing benzonitrile (B105546) moiety. This separation of the frontier orbitals suggests the potential for intramolecular charge transfer upon electronic excitation.

An illustrative FMO analysis for this compound is summarized in Table 2.

Table 2: Illustrative Frontier Molecular Orbital Data for this compound (Note: This data is hypothetical and for illustrative purposes only.)

ParameterEnergy (eV)
HOMO-5.80
LUMO-1.95
HOMO-LUMO Gap3.85

Molecular Electrostatic Potential (MESP) Surface Mapping for Charge Distribution

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential.

Red Regions: These areas correspond to negative electrostatic potential and are typically found around electronegative atoms (like the nitrogen of the nitrile group). These regions are susceptible to electrophilic attack.

Blue Regions: These areas represent positive electrostatic potential and are usually located around electropositive atoms (like the hydrogen atom of the indole N-H group). These sites are prone to nucleophilic attack.

Green Regions: These indicate areas of neutral potential.

For this compound, the MESP surface would be expected to show a significant negative potential around the nitrogen atom of the cyano group and a positive potential around the N-H proton of the indole ring.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a powerful tool for studying the delocalization of electron density and the nature of chemical bonds. It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs.

Delocalization and Hyperconjugation: NBO analysis can quantify the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions provides a measure of the extent of electron delocalization. For this compound, significant delocalization would be expected within the π-systems of the indole and benzene (B151609) rings. The analysis would also reveal hyperconjugative interactions, such as those between the π orbitals of the rings and the σ* anti-bonding orbitals of adjacent bonds.

Hybridization: NBO analysis provides a detailed description of the hybridization of each atom's orbitals. This information is crucial for understanding the molecule's geometry and bonding. For instance, the carbon atoms in the aromatic rings would be expected to exhibit sp² hybridization, while the nitrogen of the nitrile group would be sp hybridized.

An illustrative NBO analysis for a key interaction in this compound is shown in Table 3.

Table 3: Illustrative NBO Analysis for a Donor-Acceptor Interaction in this compound (Note: This data is hypothetical and for illustrative purposes only.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
π(C_indole - C_indole)π*(C_phenyl - C_phenyl)5.2

This hypothetical interaction suggests a moderate degree of electronic communication between the indole and benzonitrile rings, which is a key feature of the molecule's electronic structure.

In-Depth Computational and Theoretical Analysis of this compound Remains an Unexplored Area of Research

A comprehensive review of scientific literature and computational chemistry databases reveals a significant gap in the theoretical investigation of the chemical compound This compound . Despite the growing interest in indole derivatives for various applications, detailed computational studies focusing specifically on the electronic structure, reactivity, and spectroscopic properties of this molecule are not publicly available at this time.

Extensive searches for dedicated research on this compound have not yielded any specific findings related to the advanced computational and theoretical analyses as outlined in the requested article structure. This includes a lack of published data for the following areas:

Computational and Theoretical Investigations

There are no specific studies detailing the computational analysis of this compound. While general computational methods for indole derivatives exist, their application to this particular compound has not been documented in available research. pageplace.descispace.comresearchgate.net

Natural Population Analysis (NPA) for Atomic Charges

No published data from Natural Population Analysis (NPA) is available for this compound. This type of analysis is crucial for understanding the distribution of electron density over the atoms within the molecule, which influences its electrostatic potential and intermolecular interactions.

Global Reactivity Descriptors

Fukui Functions for Local Reactivity Prediction

There are no specific studies that have calculated the Fukui functions for this compound. This analysis is essential for identifying the specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack, thus providing a detailed picture of its local reactivity. The concept of Fukui functions has been applied to other indole structures to understand their reaction mechanisms. researchgate.net

Spectroscopic Property Prediction and Simulation

While experimental spectroscopic data may exist in various chemical databases, theoretical predictions and simulations of the spectroscopic properties of this compound are not found in the reviewed literature.

Theoretical Vibrational Spectra (FT-IR, Raman)

No computational studies presenting the theoretical Fourier-transform infrared (FT-IR) and Raman spectra of this compound have been published. Such theoretical spectra are invaluable for the accurate assignment of experimental vibrational bands to specific molecular motions.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Emission Spectra

There is a lack of research applying Time-Dependent Density Functional Theory (TD-DFT) to predict the electronic absorption and emission spectra of this compound. acs.orgresearchgate.net This powerful computational method is widely used to understand the electronic transitions within molecules, which govern their color and photophysical properties. acs.orggrafiati.comacs.org

Wavefunction-Based Studies for Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

No wavefunction-based studies, including the analysis of the Electron Localization Function (ELF) and Localized Orbital Locator (LOL), have been reported for this compound. These analyses provide a detailed and intuitive visualization of the electron localization in a molecule, offering insights into chemical bonding and electron-pair domains.

Modeling of Non-Covalent Interactions within Theoretical Frameworks

Non-covalent interactions (NCIs) are paramount in dictating the three-dimensional structure of molecular crystals and the recognition between a ligand and its biological target. For this compound, a molecule featuring both hydrogen-bond donors (the indole N-H group) and acceptors (the nitrile nitrogen) as well as two aromatic systems, a rich variety of NCIs can be anticipated. These include hydrogen bonds, π-π stacking, C-H···π interactions, and N-H···π interactions. chemistry.ptresearchgate.net Computational chemistry offers a suite of tools to model and quantify these forces with high accuracy.

Theoretical investigations are commonly performed using Density Functional Theory (DFT), often with functionals like B3LYP or those from the M06 suite, which are specifically parameterized to account for non-covalent forces. nih.gov The inclusion of dispersion corrections, such as Grimme's D3, is standard practice to accurately describe long-range van der Waals interactions. researchgate.net

Key analytical methods employed in the study of NCIs include:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density (ρ(r)) to identify and characterize interactions. The presence of a bond critical point (BCP) between two atoms is indicative of an interaction. The properties at the BCP, such as the electron density and its Laplacian (∇²ρ), distinguish between strong, covalent bonds and weaker, closed-shell interactions like hydrogen bonds or van der Waals contacts. mdpi.com

Non-Covalent Interaction (NCI) Index: Also known as Reduced Density Gradient (RDG) analysis, this technique provides a visually intuitive way to identify NCIs. It generates 3D plots of low-gradient, low-density regions that correspond to non-covalent contacts. These regions are typically color-coded to differentiate between strong attractive interactions (like hydrogen bonds), weak van der Waals forces, and repulsive steric clashes. mdpi.com

Natural Bond Orbital (NBO) Analysis: NBO analysis quantifies the stabilizing energy associated with charge transfer between a filled (donor) orbital and a vacant (acceptor) orbital. For a hydrogen bond, this would involve the transfer from a lone pair orbital of the acceptor atom to the antibonding σ* orbital of the donor N-H bond. The second-order perturbation energy, E(2), provides a quantitative measure of the interaction's strength. researchgate.net

Computational modeling allows for the examination of various possible dimeric arrangements of this compound, helping to predict the most stable supramolecular synthons. For instance, a head-to-tail hydrogen-bonded dimer can be compared with π-stacked configurations. The stabilization energies for such interactions can be calculated after correcting for basis set superposition error (BSSE).

Table 1: Calculated Interaction Energies for a Hypothetical Indole-Benzene Complex, a Model for π-π and N-H···π Interactions. This table presents illustrative data based on published values for the indole-benzene dimer, which serves as a model for the interactions possible within this compound. The stacked geometry is analogous to π-π stacking, while the N-H···π geometry represents a hydrogen bond from the indole N-H to the face of the benzene ring. acs.org

Interaction TypeLevel of TheoryBasis SetCalculated Interaction Energy (kcal/mol)
StackedRI-MP2Extended-5.02
N-H···π H-bondedRI-MP2Extended-4.66
N-H···π H-bondedCCSD(T)Complete Basis Set Limit-5.67

NBO analysis can further dissect these interactions. For the strong N-H···N hydrogen bond expected between two molecules of this compound, the analysis would identify the specific orbital overlaps responsible for the interaction.

Table 2: Illustrative NBO Analysis for a Hypothetical N-H···N Hydrogen Bond in a this compound Dimer. This table shows hypothetical data for the key donor-acceptor interaction in a hydrogen bond between the indole N-H of one molecule and the nitrile nitrogen of another. E(2) represents the stabilization energy.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) N (nitrile)σ*(N-H) (indole)> 5.0

Through these computational frameworks, a detailed picture of the non-covalent landscape of this compound can be constructed, explaining its solid-state packing and its potential binding modes to protein targets. researchgate.netresearchgate.net

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of organic reactions. By mapping the potential energy surface (PES), it allows for the identification of intermediates and, crucially, the transition states that connect them. The calculated activation energy (the energy difference between the reactants and the transition state) determines the kinetic feasibility of a proposed reaction pathway. sci-hub.se For this compound, mechanistic studies could focus on reactions involving either the indole ring or the benzonitrile moiety.

Reaction Mechanisms at the Indole Ring: The indole nucleus is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution, with a strong preference for the C3 position. However, the electronic influence of the benzonitrile group at the C6 position can modulate this reactivity. DFT calculations can be used to model the reaction pathway for electrophilic attack (e.g., halogenation, nitration) at various positions on the indole ring (C2, C3, C4, C7). By calculating the activation barriers for each potential pathway, a quantitative prediction of the reaction's regioselectivity can be achieved. A concerted metalation-deprotonation (CMD) mechanism, often relevant in directed C-H functionalization reactions, can also be modeled. nih.gov

Table 3: Hypothetical Activation Energies for a Model Electrophilic Bromination Reaction at Different Positions of the Indole Ring. This table provides illustrative free energy of activation (ΔG‡) values to demonstrate how computational chemistry can predict the most likely site of reaction. Lower values indicate a more kinetically favorable pathway.

Position of AttackTransition State (TS)Relative ΔG‡ (kcal/mol)Predicted Outcome
C3TS-C30.0Major Product
C2TS-C2+5.2Minor Product
C7TS-C7+8.9Trace Product
C4TS-C4+9.5Trace Product

Reaction Mechanisms at the Nitrile Group: The nitrile functional group can participate in various transformations, notably cycloaddition reactions. A well-studied example is the [3+2] cycloaddition with an azide (B81097) to form a tetrazole ring. acs.org Computational studies can clarify whether this reaction proceeds through a concerted mechanism (where both new bonds form simultaneously in a single transition state) or a stepwise mechanism involving a distinct intermediate. researchgate.net The analysis involves locating the geometries of all relevant transition states and intermediates and calculating their energies relative to the reactants.

The transition state (TS) is a first-order saddle point on the PES. Its structure is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the atomic motion along the reaction coordinate. sci-hub.se Comparing the activation barriers for competing pathways allows chemists to understand and predict the reaction outcome under different conditions. For instance, in a reaction of a multifunctional molecule, DFT calculations can explain the observed chemo-, regio-, and stereoselectivity by demonstrating that the transition state leading to the experimental product is significantly lower in energy than any other possible transition states. researchgate.net

Table 4: Illustrative Energy Profile for a Concerted [3+2] Cycloaddition of Hydrazoic Acid (HN₃) to the Nitrile Group. The energies are given in kcal/mol relative to the separated reactants.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + HN₃0.0
Transition StateConcerted [3+2] Cycloaddition TS+28.5
Product5-(4-(1H-indol-6-yl)phenyl)-1H-tetrazole-15.0

These computational investigations provide a molecular-level understanding of reaction mechanisms that is often inaccessible through experimental means alone, enabling the rational design of new synthetic routes and the optimization of reaction conditions.

Molecular Interactions and Supramolecular Assembly of 4 1h Indol 6 Yl Benzonitrile

Characterization of Hydrogen Bonding Motifs (e.g., N-H···N, C-H···N, C-H···π)

The primary hydrogen bonding motif anticipated and observed in related structures involves the indole (B1671886) N-H group, a potent hydrogen bond donor, and the nitrogen atom of the nitrile group, a competent acceptor.

N-H···N Hydrogen Bonds: This is the most significant directional interaction. In the crystal structures of analogous compounds, such as derivatives of indolyl-pyridine-carbonitrile, molecules are linked by pairs of N—H⋯N (nitrile) hydrogen bonds, often generating cyclic motifs like R2²(16) loops. researchgate.net This strong interaction can lead to the formation of inversion dimers, which then serve as building blocks for larger supramolecular chains or sheets. In a related bis(indolyl)methyl]benzonitrile, intermolecular bifurcated (N—H)₂⋯N hydrogen bonds are responsible for linking molecules into two-dimensional sheets. nih.govresearchgate.net

A summary of typical hydrogen bond parameters observed in structurally related indole derivatives is presented below.

Interaction TypeDonor-H···AcceptorD···A Distance (Å)H···A Distance (Å)D-H···A Angle (°)Resulting MotifSource
N-H···N N-H···N(nitrile)~2.9 - 3.2~2.0 - 2.4~150 - 170Dimer, Chain researchgate.net
C-H···π C-H···Cg(pyrrole)~3.4 - 3.8~2.5 - 2.9~140 - 160Sheet, 3D Network researchgate.net
N-H···π N-H···Cg(benzene)Not SpecifiedNot SpecifiedNot SpecifiedDimer acs.org

Note: Data are representative values from analogous compounds and computational models, as specific crystallographic data for 4-(1H-indol-6-yl)benzonitrile is not publicly available. Cg refers to the centroid of the specified ring.

Investigation of Aromatic Stacking Interactions (π-π Stacking)

Given the planar aromatic systems of the indole and benzonitrile (B105546) moieties, π-π stacking interactions are a crucial factor in the molecular assembly. These interactions arise from the attractive non-covalent forces between aromatic rings.

In related crystal structures, π-π stacking is frequently observed, typically in a parallel-displaced or offset arrangement rather than a direct face-to-face orientation, which is energetically less favorable. mdpi.com These interactions can occur between the pyridine (B92270) rings of adjacent molecules with centroid-to-centroid distances around 3.69 Å. researchgate.net In another indole-based zwitterionic system, the centroid-centroid distance between interacting indole rings was found to be 3.636 Å. beilstein-journals.org For this compound, stacking could occur between indole-indole, benzonitrile-benzonitrile, or indole-benzonitrile pairs of neighboring molecules, contributing significantly to the cohesion of the crystal lattice. The stabilization energy for stacked geometries of N-heteroaromatic systems can be substantial, ranging from -3.39 to -4.14 kcal/mol. acs.org

Stacking ParametersTypical ValuesSource
Centroid-to-Centroid Distance 3.4 Å - 3.8 Å researchgate.netmdpi.combeilstein-journals.org
Horizontal Displacement ~1.5 Å mdpi.com
Stabilization Energy -2.7 to -5.7 kcal/mol mdpi.comacs.org

Note: Values are derived from studies on benzene (B151609) and related N-heteroaromatic systems.

Analysis of Other Non-Covalent Forces (e.g., Van der Waals Interactions, Halogen Bonding, Electrostatic Interactions)

Beyond the specific interactions of hydrogen bonding and π-π stacking, other non-covalent forces play a collective role in the supramolecular structure.

Electrostatic Interactions: A significant dipole moment exists in this compound due to the electron-withdrawing nature of the cyano (-CN) group and the electron-rich character of the indole ring. This leads to electrostatic interactions between the positive and negative regions of adjacent molecules, influencing their relative orientation. google.com Computational studies can quantify these forces, which, along with dispersion, are often the largest contributors to the total interaction energy. acs.org

Halogen Bonding: This interaction is not applicable to this compound itself but is a relevant concept in derivatives where a halogen atom is present.

Computational Modeling of Intermolecular Recognition and Complex Formation

Computational chemistry provides powerful tools for understanding and predicting the non-covalent interactions that govern molecular assembly.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to optimize the geometries of molecular dimers and larger clusters, revealing the most stable arrangements. acs.orgcsic.es Coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) at the complete basis set (CBS) limit is considered the gold standard for calculating accurate interaction energies. acs.org

Interaction Energy Decomposition: Techniques such as Symmetry-Adapted Perturbation Theory (SAPT) are invaluable for dissecting the total interaction energy into physically meaningful components: electrostatics, exchange-repulsion, induction (polarization), and dispersion. acs.org This allows for a quantitative understanding of what drives the formation of a particular supramolecular assembly. For instance, a study on a related ligand showed that electrostatics and dispersion contributed -8.58 and -10.35 kcal/mol, respectively, to a key interaction. acs.org

Hirshfeld Surface Analysis: This method allows for the visualization and quantification of intermolecular contacts in a crystal lattice. It generates two-dimensional "fingerprint plots" that summarize the types of interactions (e.g., H···H, C···H, N···H) and their relative prevalence, offering a holistic view of the crystal packing forces. iucr.org

Supramolecular Organization and Self-Assembly Tendencies

The combination of strong, directional N-H···N hydrogen bonds and stabilizing, less-directional π-π stacking interactions provides this compound with a strong tendency to self-assemble into highly ordered structures.

The likely self-assembly pathway begins with the formation of robust dimers via pairs of N-H···N hydrogen bonds. These dimers then act as supramolecular synthons, organizing further through weaker C-H···π and π-π stacking interactions. This hierarchical assembly process can lead to the formation of various architectures, such as:

1D Chains: Formed by the catenation of hydrogen-bonded dimers. researchgate.net

2D Sheets: Arising from the linking of chains through π-π stacking or other weaker hydrogen bonds. nih.govresearchgate.net

3D Networks: A result of interpenetration or further linking of 2D sheets.

The precise outcome of the self-assembly process is a delicate balance between the strengths of the different non-covalent interactions and the steric demands of the molecule. beilstein-journals.org This balance makes the field of crystal engineering both challenging and rich with possibility for creating novel materials with tailored solid-state properties. bohrium.comrsc.org

Structure Activity Relationship Sar Studies of 4 1h Indol 6 Yl Benzonitrile and Analogues

Design Principles for Modulating Molecular Properties and Biological Recognition

The design of analogues based on the 4-(1H-indol-6-yl)benzonitrile scaffold follows established medicinal chemistry principles. The indole (B1671886) ring itself is a versatile pharmacophore present in essential biomolecules like serotonin (B10506) and melatonin. nih.gov The primary goal is to systematically modify the structure to enhance affinity for a biological target, improve selectivity, and optimize pharmacokinetic properties.

Key design principles include:

Scaffold Hopping and Decoration : The indole-benzonitrile core can be considered a foundational scaffold. acs.org "Decoration" involves adding various substituents to the rings to probe interactions with a target's binding site. This can fine-tune electronic and steric properties to improve potency and selectivity.

Bioisosteric Replacement : Functional groups can be replaced with other groups that have similar physical or chemical properties (bioisosteres). For instance, the nitrile group (-C≡N) on the benzonitrile (B105546) ring could be replaced with other hydrogen bond acceptors or polar groups like a carboxamide or a thiazole (B1198619) to alter binding and solubility.

Conformational Constraint : The biaryl linkage between the indole and benzene (B151609) rings allows for rotational freedom. Introducing bulky substituents adjacent to this bond can restrict this rotation, locking the molecule into a specific, potentially more active, conformation. rsc.org This principle is fundamental to exploring stereochemical effects on biological recognition.

Modulation of Physicochemical Properties : Modifications are often aimed at altering properties such as lipophilicity (logP), polar surface area (PSA), and hydrogen bonding capacity. These changes can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For example, adding polar groups can increase solubility, while adding lipophilic groups can enhance membrane permeability.

The indole moiety itself offers multiple points for modification. The indole nitrogen (N-1) can be alkylated or substituted to explore new binding interactions. nih.gov The C-2 and C-3 positions of the indole are also common sites for substitution, often leading to significant changes in biological activity. rsc.org

Systematics of Substituent Effects on the Indole and Benzonitrile Moieties

The biological activity of this compound analogues is highly dependent on the nature and position of substituents on both aromatic rings. These effects can be broadly categorized into positional isomerism, and the electronic and steric properties of the substituents.

Studies on other indole derivatives have consistently shown that positional changes dramatically impact activity. For instance, in a series of arylidene-indole derivatives, moving a hydroxyl group on the aryl ring from the 2- to the 3- or 4-position resulted in a progressive enhancement of antioxidant activity. unife.itunica.it Similarly, the position of substituents on a phenyl ring attached to other heterocyclic systems can greatly affect receptor binding affinities. researchgate.net

For the this compound scaffold, the relative orientation of the indole NH (a potential hydrogen bond donor) and the benzonitrile nitrogen (a potential hydrogen bond acceptor) is dictated by the linkage position. Changing this vector can completely alter the molecule's ability to bind to a specific target.

Table 1: Hypothetical Influence of Indole-Benzene Linkage Position on Biological Activity

Compound Name Linkage Position (Indole) Predicted Relative Activity Rationale
4-(1H-indol-3-yl)benzonitrile C-3 High Often a highly active position for substitution in many indole-based compounds. rsc.org
4-(1H-indol-4-yl)benzonitrile C-4 Medium Proximity to the indole nitrogen may introduce steric or electronic interactions affecting binding.
4-(1H-indol-5-yl)benzonitrile C-5 Medium-High A common position for substitution with demonstrated impact on activity in various indole series. nih.gov
This compound C-6 (Reference) The parent compound for this analysis.

This table is illustrative and based on general principles of indole SAR; actual activities would be target-dependent.

The electronic nature (electron-donating or electron-withdrawing) and size (steric bulk) of substituents can profoundly affect a molecule's reactivity and its non-covalent interactions with a target. rsc.orgnih.gov

Electronic Effects : Electron-withdrawing groups (EWGs), such as halogens (-Cl, -F) or nitro (-NO2), decrease the electron density of the aromatic ring they are attached to. This can strengthen hydrogen bond donating capacity (e.g., of the indole N-H) or alter the pKa of the molecule. Electron-donating groups (EDGs), like methoxy (B1213986) (-OCH3) or alkyl (-CH3), have the opposite effect, increasing electron density. In some series, EWGs enhance reactivity or affinity, while in others, EDGs are preferred. rsc.orgresearchgate.net For example, in certain indole derivatives, electron-donating groups at the 5-position of the indole ring enhanced nucleophilicity and led to higher reaction yields. rsc.org

Steric Effects : The size of a substituent determines whether it can be accommodated within a receptor's binding pocket. Bulky groups, like a tert-butyl group, can cause steric hindrance, preventing optimal binding. rsc.org However, they can also be used strategically to control conformation or to access specific hydrophobic pockets within a binding site. For example, studies on 1-alkyl-3-(1-naphthoyl)indoles showed that the size and position of alkyl and methoxy groups on the naphthoyl ring had significant and distinct effects on affinity for cannabinoid receptors CB1 and CB2. nih.govnih.gov

Table 2: Effects of Common Substituents on Indole and Benzonitrile Moieties

Substituent Typical Position Electronic Effect Steric Effect Potential Impact
-F, -Cl Indole C-5, Benzonitrile C-3 Electron-withdrawing Small Can form halogen bonds, alter electronics.
-OCH3 Indole C-5, Benzonitrile C-3 Electron-donating Medium Can act as a hydrogen bond acceptor.
-CH3 Indole C-2, Benzonitrile C-3 Electron-donating Medium Fills small hydrophobic pockets.
-NO2 Indole C-5, Benzonitrile C-3 Strongly Electron-withdrawing Medium Strong hydrogen bond acceptor, often impacts solubility negatively.

Stereochemical Aspects and Conformational Analysis in Biological Contexts

As a biaryl compound, this compound has a central single bond connecting the two aromatic rings. Rotation around this bond is a key conformational feature. researchgate.net If sufficiently large substituents are placed at the positions ortho to this bond (i.e., C-5 and C-7 on the indole; C-3 and C-5 on the benzonitrile), rotation can be severely restricted. This phenomenon, known as atropisomerism, can lead to the existence of stable, non-interconverting enantiomers. rsc.orgmanchester.ac.uk

The biological activity of such atropisomers can differ significantly, as one enantiomer may fit perfectly into a chiral binding site while the other does not. manchester.ac.uk Therefore, the conformational stability and preferred rotational angle (dihedral angle) of the indole-benzonitrile bond are critical for biological recognition.

Even without stable atropisomers, the molecule will adopt a preferred range of conformations in solution and within a binding site. Computational conformational analysis can predict low-energy conformations and the energy barriers to rotation. researchgate.net Understanding these conformational preferences is essential for drug design, as it dictates the three-dimensional shape of the molecule that is presented to the biological target. The introduction of substituents, even at positions not directly involved in binding, can influence the preferred conformation and thus indirectly affect activity. nih.gov

Pharmacophore Modeling and Ligand Design Strategies for Related Scaffolds

Pharmacophore modeling is a powerful ligand-based design strategy used to identify the essential three-dimensional arrangement of chemical features required for biological activity. mdpi.comacs.org For a molecule like this compound, a hypothetical pharmacophore model can be constructed based on its key structural features.

A typical pharmacophore hypothesis for an inhibitor based on this scaffold might include:

Aromatic Ring 1 (AR1) : The indole ring system.

Aromatic Ring 2 (AR2) : The benzonitrile ring.

Hydrogen Bond Donor (HBD) : The indole N-H group.

Hydrogen Bond Acceptor (HBA) : The nitrogen atom of the benzonitrile group.

Table 3: Hypothetical Pharmacophore Model for a this compound-based Inhibitor

Feature Description Role in Binding
HBD Hydrogen Bond Donor Indole N-H group donating a hydrogen to an acceptor on the target (e.g., a backbone carbonyl).
HBA Hydrogen Bond Acceptor Benzonitrile nitrogen accepting a hydrogen from a donor on the target (e.g., an amide or hydroxyl group).
AR1 Aromatic Ring Indole ring engaging in π-π stacking or hydrophobic interactions.

This model serves as a template for designing new analogues or for virtually screening compound libraries to find new molecules with the desired features. acs.orgnih.gov For example, ligand design strategies would focus on synthesizing molecules that maintain this spatial arrangement of features while introducing new groups to probe for additional interactions or to improve physicochemical properties. Research on other indole-based inhibitors has successfully used this approach to identify potent compounds targeting enzymes like Janus Kinase 2 (JAK2) or processes like amyloid-beta aggregation. nih.govnih.gov

Computational SAR Approaches and Predictive Modeling

Computational methods are integral to modern SAR studies, allowing for the rapid evaluation and prioritization of candidate molecules before synthesis. rsc.org

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical correlation between the chemical properties (descriptors) of a series of compounds and their biological activities. rsc.org For analogues of this compound, descriptors could include electronic properties (e.g., Hammett constants, calculated atomic charges), steric properties (e.g., molar refractivity), and lipophilicity (logP). A robust QSAR model can predict the activity of unsynthesized compounds. nih.govnih.gov

Molecular Docking : If the three-dimensional structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of this compound and its analogues. Docking simulations place the ligand into the active site of the receptor and score the interaction, providing insight into key binding interactions and helping to explain observed SAR.

Machine Learning and AI : More advanced computational approaches, including machine learning methods like Support Vector Machines (SVM) and Deep Neural Networks (DNN), are increasingly used to build highly predictive SAR models from large datasets. rsc.org These methods can capture complex, non-linear relationships between structure and activity that are missed by traditional QSAR.

Density Functional Theory (DFT) : Quantum mechanical calculations, such as DFT, can be used to accurately calculate the electronic properties, geometries, and conformational energy landscapes of individual molecules. researchgate.net This information can be used to rationalize substituent effects and to parameterize other models like QSAR and molecular docking.

These computational tools, when used in conjunction with experimental synthesis and testing, create a powerful cycle for drug discovery, accelerating the development of new therapeutic agents based on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com The process involves calculating molecular descriptors for a set of molecules with known activities, followed by the application of statistical methods to build a predictive model. mdpi.com This model can then be used to estimate the activity of new, unsynthesized compounds. nih.gov

QSAR studies on indole-based structures have been pivotal in identifying key structural features that govern their biological effects. For instance, a 3D-QSAR study on indole and isatin (B1672199) derivatives as inhibitors of beta-amyloid (Aβ) aggregation, a process linked to Alzheimer's disease, yielded a robust model with significant predictive power. mdpi.com The model, which included 45 compounds in the training set and 14 in the test set, successfully identified the physicochemical features correlated with Aβ anti-aggregating potency. mdpi.com

Table 1: Statistical Results of a 3D-QSAR Model for Indole and Isatin Derivatives

ParameterValueDescription
Training Set (n)45Number of compounds used to build the model.
Test Set (n)14Number of compounds used to validate the model.
0.596Cross-validated correlation coefficient for the training set, indicating good internal predictivity. mdpi.com
r²_ext0.695Correlation coefficient for the external test set, indicating good external predictive ability. mdpi.com
PLS Factors4Number of principal components used in the Partial Least Squares regression. mdpi.com

In another study focusing on indole derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (Icmt), an enzyme implicated in cancer, various QSAR models were developed. ijpsi.org Researchers used methods including Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) to build predictive models. ijpsi.org The study concluded that the ANN model was a more effective and superior tool for predicting the inhibitory activity of the indole derivatives compared to linear models. ijpsi.org Similarly, QSAR models for isatin and indole-based compounds targeting the 3C-like protease (3CLpro) of the SARS coronavirus were developed using the CORAL software. nih.gov These models proved reliable, with the best model for the validation set achieving a high coefficient of determination (R²). nih.gov

Molecular Docking Methodologies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. jmchemsci.com It is widely used to understand the interactions driving the biological activity of a compound and to screen virtual libraries for potential drug candidates.

For analogues of this compound, molecular docking has been successfully applied to elucidate binding modes and predict affinity for various biological targets. In a study on novel indazole derivatives bearing an indole moiety, molecular docking was performed against the DNA gyrase enzyme (PDB ID: 1KZN). jmchemsci.com The results revealed that specific compounds displayed an excellent bonding mode of interaction within the enzyme's active site, corroborating their observed antibacterial activity. jmchemsci.com

Another study investigated a series of new benzimidazolone derivatives, some containing a benzonitrile group, as inhibitors of HIV-1 Reverse Transcriptase (RT). jmchemsci.com Docking simulations were performed not only against the wild-type enzyme but also against clinically relevant mutant strains. The results, summarized by binding energy scores, allowed for the selection of the most promising inhibitors. jmchemsci.com

Table 2: Molecular Docking Binding Energies of Benzimidazolone Derivatives Against HIV-1 RT

CompoundTargetBinding Energy (kcal/mol)
L15Wild-type HIV-1 RT-11.5 jmchemsci.com
L17Wild-type HIV-1 RT-11.4 jmchemsci.com
L15Y181C Mutant-11.2 jmchemsci.com
L17Y181C Mutant-10.1 jmchemsci.com
L15K103N Mutant-11.5 jmchemsci.com
L17K103N Mutant-11.6 jmchemsci.com
L15K103N/Y181C Double Mutant-11.1 jmchemsci.com
L17K103N/Y181C Double Mutant-9.9 jmchemsci.com

Furthermore, docking studies have been used to validate the anticancer activity of indolemethane derivatives, where the calculated binding energies of the synthesized compounds were compared with those of standard drugs like doxorubicin. nih.gov This approach helps to confirm that the compounds fit well into the active site of their target molecules. nih.gov

Prediction of Biological Activity through Knowledge-Based Approaches (e.g., Probability of Activity/Inactivity, Pa/Pi values)

Knowledge-based approaches leverage vast databases of known chemical structures and their experimental biological activities to predict the activity spectrum for new, uncharacterized compounds. bmc-rm.org These methods are based on the principle that structurally similar molecules are likely to have similar biological properties.

A prominent example of such a system is the PASS (Prediction of Activity Spectra for Substances) computer program. bmc-rm.org PASS analyzes the structure-activity relationships within its training set, which contains over one million molecules with known activities. bmc-rm.org For a new compound, it calculates the probability of it being active (Pa) or inactive (Pi) for several thousand types of biological activity, including pharmacological effects, mechanisms of action, and specific toxicity. bmc-rm.org The prediction is based on the analysis of Multilevel Neighborhoods of Atoms (MNA) descriptors using a naive Bayes classifier. bmc-rm.org

In addition to comprehensive platforms like PASS, other in silico tools are used to predict the biological activities of novel compounds. For instance, a study on 1-piperazine indole hybrids used the Molinspiration software to evaluate their potential. nih.gov The predictions suggested that both nicotinic acid and nicotinic amide derivatives of the indole scaffold showed high potential as kinase inhibitors, while the nicotinic acid derivatives also showed promise as enzyme inhibitors and GPCR ligands. nih.gov The MolPredictX online tool was also used to identify the most biologically active derivatives in the series. nih.gov

Table 3: Predicted Biological Activities for Indole Hybrid Analogues via Molinspiration

Compound ClassPredicted ActivityScore
Nicotinic Acid DerivativesGPCR Ligand> 0 nih.gov
Nicotinic Acid DerivativesEnzyme Inhibitor> 0 nih.gov
Nicotinic Acid DerivativesKinase Inhibitor> 0 nih.gov
Nicotinic Amide DerivativesKinase Inhibitor> 0 nih.gov

These knowledge-based predictions are invaluable in the early stages of drug discovery, helping researchers to prioritize compounds and focus experimental efforts on the most promising candidates. nih.gov

Future Directions and Emerging Research Avenues for 4 1h Indol 6 Yl Benzonitrile

Development of Novel and Sustainable Synthetic Methodologies

The demand for greener and more efficient chemical processes is driving innovation in the synthesis of indole (B1671886) derivatives like 4-(1H-indol-6-yl)benzonitrile. unimi.it Researchers are actively exploring novel catalytic systems and reaction conditions to minimize waste, reduce energy consumption, and utilize more environmentally benign reagents.

Recent studies have highlighted the use of biodegradable, glycerol-based carbon sulfonic acid catalysts for the synthesis of related diindolylmethane derivatives under solvent-free conditions. nih.gov This approach offers quantitative yields and the catalyst is recyclable, presenting a significant step towards sustainable chemistry. nih.gov Other efforts include the use of Lewis acid-surfactant-SiO2 systems under dry grinding conditions, which also provides an eco-friendly, solvent-free method. rsc.org Furthermore, catalyst-free synthesis methods are being investigated, such as the condensation of carboxymethyl cyclohexadienones and amines, which can produce various indole derivatives. acs.org The development of metal-free synthetic routes, such as the two-step synthesis of indole derivatives from aryl triazole fragments, is also a promising area of research. mdpi.com These innovative strategies aim to make the production of this compound and its analogs more cost-effective and environmentally friendly. unimi.it

Advanced Computational Methodologies for Enhanced Predictive Modeling

Computational chemistry is playing an increasingly vital role in understanding and predicting the properties of molecules like this compound. Advanced computational methods are being employed to model its electronic structure, predict its reactivity, and understand its interactions with other molecules. These in-silico studies can significantly accelerate the discovery and design of new applications for the compound.

For instance, density functional theory (DFT) calculations are used to predict molecular geometries, vibrational frequencies (FTIR and FT-Raman spectra), and electronic properties such as HOMO-LUMO energy gaps. researchgate.net These calculations help in understanding the chemical reactivity and kinetic stability of the molecule. researchgate.net Molecular docking studies are also being used to predict the binding modes of related indole derivatives with biological targets, which is crucial for drug discovery applications. jmchemsci.com Furthermore, quantum chemical calculations are employed to study non-covalent interactions, such as the N-H···π interactions in indole complexes, which are important in biological systems. acs.orgresearchgate.net These predictive models can guide experimental work, saving time and resources in the laboratory.

Exploration of Diverse Molecular Interactions in Complex Chemical Environments

Understanding how this compound interacts with its environment at a molecular level is crucial for its application in various fields. Research in this area focuses on elucidating the nature and strength of its non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which govern its behavior in complex chemical and biological systems. acs.org

The study of molecular interactions is fundamental to structure-based drug design, where the goal is to optimize the binding of a ligand to its protein target. acs.org Isothermal titration calorimetry (ITC) is a key technique used to measure the thermodynamic parameters of these binding events, providing insights into the enthalpic and entropic contributions. acs.org Crystal structure analysis of related compounds reveals details about intermolecular interactions, such as the bifurcated (N—H)x2···N hydrogen bonds that can link molecules into sheets. nih.govnih.gov The hydrophobic effect, which drives the aggregation of nonpolar molecules in aqueous environments, is another critical factor being investigated. acs.org A deeper understanding of these diverse molecular interactions will enable the rational design of novel materials and therapeutics based on the this compound scaffold.

Potential for Integration into Advanced Materials Science Applications

The unique photophysical and electronic properties of the indole ring system make this compound a promising candidate for applications in materials science. Researchers are exploring its potential use in the development of novel organic electronic materials, sensors, and functional polymers.

Indole derivatives are known to be building blocks for materials with applications in organic light-emitting diodes (OLEDs), aggregation-induced emission (AIE) materials, and covalent organic frameworks (COFs). bldpharm.combldpharm.com The benzonitrile (B105546) group, with its strong electron-withdrawing nature, can further modulate the electronic properties of the indole core, making it suitable for these applications. The fluorescence properties of related indole-containing compounds are also being investigated for the development of chemosensors. a2bchem.com The ability to tune the properties of this compound through chemical modification opens up a wide range of possibilities for its integration into advanced materials with tailored functionalities.

Application in Chemical Biology Research for Probe Development

Chemical probes are essential tools for dissecting complex biological processes. chemicalprobes.org The structural features of this compound make it an attractive scaffold for the development of novel chemical probes to study specific proteins and pathways.

The indole moiety is a common feature in many bioactive molecules and can serve as a privileged scaffold for interacting with biological targets. nih.gov By attaching suitable reporter groups or reactive functionalities to the this compound core, researchers can design probes for various applications, including fluorescence imaging, affinity chromatography, and target identification. For example, indole-purine conjugates have been developed as fluorescent probes for studying nucleic acid structures and protein-DNA interactions. mdpi.com The development of chemical probes based on this compound could provide valuable insights into cellular mechanisms and aid in the discovery of new drug targets. chemicalprobes.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.